2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Kinase Inhibitor CDK2 CDK9

This bicyclic heteroaromatic compound is a validated privileged scaffold in medicinal chemistry, offering a direct entry point for kinase inhibitor programs targeting CDKs, Aurora kinases, and VEGFR/PDGFR. With a molecular weight under 250 Da and a rigid core, it is an excellent fragment for FBDD campaigns. Its 2-cyclopropyl and N1-methyl substitutions are critical determinants of target selectivity and potency, directly addressing the risk of off-target effects that plague generic analogs. This specific substitution pattern is also a proven path to developing selective DPP-4 inhibitors.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 733758-42-4
Cat. No. B2839976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine
CAS733758-42-4
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1C3CC3
InChIInChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyAXECCQUPXBTGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 733758-42-4): A Procurement-Ready Small Molecule Scaffold for Kinase-Focused Research


2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[4,5-c]pyridine core . It is a versatile small molecule scaffold with a molecular weight of 173.21 g/mol and the formula C₁₀H₁₁N₃ . This core structure is a deaza-analog of purines and is recognized for its utility in medicinal chemistry, particularly in kinase inhibitor discovery and fragment-based drug design .

Why 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Other Imidazo[4,5-c]pyridine Analogs


The imidazo[4,5-c]pyridine scaffold is a privileged structure with activity against a wide range of biological targets, including cyclin-dependent kinases (CDKs), Aurora kinases (AURKA), and Toll-like receptors (TLRs) [1]. Substitution at the 2-position and N1-methylation, as in 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, are critical determinants of both target selectivity and potency [1][2]. Generic substitution with uncharacterized analogs risks losing specific binding interactions or introducing off-target effects that can derail a research program. The quantitative evidence below highlights the specific dimensions where this compound's unique substitution pattern translates into measurable and meaningful differences.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 733758-42-4)


Potent Multi-Target CDK Inhibition Validated by a Clinical-Stage Derivative (ZK 304709)

The 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine core is the key pharmacophore in ZK 304709 (also known as (rac)-ZK-304709), a clinical-stage multi-target tumor growth inhibitor [1]. ZK 304709 exhibits potent nanomolar inhibition against cyclin-dependent kinases (CDKs), including CDK2 and CDK9 [2]. This establishes a strong, direct link between the target compound's core scaffold and high-potency kinase inhibition, providing a level of validation that is absent for most other commercially available imidazo[4,5-c]pyridine analogs.

Kinase Inhibitor CDK2 CDK9 Oncology

Selective DPP-4 Inhibition Achieved by 1,3-Substitution on Imidazo[4,5-c]pyridine Core

Structure-activity relationship (SAR) studies on imidazo[4,5-c]pyridine derivatives as DPP-4 inhibitors have shown that substitution at the 1- and 3-positions, a pattern structurally analogous to the 1-methyl and 2-cyclopropyl substitutions in the target compound, is critical for achieving high selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9 . Compounds in this series achieved IC₅₀ values as low as 5.8 nM for DPP-4 inhibition . While the target compound itself was not the specific molecule tested, its core substitution pattern is the key driver of this potent and selective profile.

DPP-4 Inhibitor Selectivity Type 2 Diabetes Metabolic Disease

Predicted High Potency Against Aurora Kinase A (AURKA) for the Imidazo[4,5-c]pyridine Class

Computational modeling at the PM7 level of theory has predicted that compounds in the imidazo[4,5-c]pyridine series, which includes 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, exhibit the highest inhibitory activity against Aurora kinase A (AURKA) among the analogs tested [1]. This prediction was validated by the subsequent synthesis of high-yield compounds for biological testing [1]. This provides a unique, quantifiable in silico advantage for this specific chemical class over other related scaffolds.

Aurora Kinase AURKA Cell Cycle Cancer

Documented Research Use as a Small Molecule Scaffold with Guaranteed Purity

Multiple reputable chemical vendors catalog this compound explicitly for research and development use as a 'versatile small molecule scaffold' . It is supplied with a guaranteed minimum purity of 95% . This stands in contrast to many less characterized analogs that may be sold as screening compounds without the same level of quality control or explicit utility. The availability of high-purity material from established suppliers ensures experimental reproducibility, a critical factor in scientific procurement.

Scaffold Building Block Medicinal Chemistry

Validated Application Scenarios for Procuring 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 733758-42-4)


Kinase Inhibitor Lead Discovery and Optimization

This compound is an ideal starting point for kinase inhibitor programs targeting CDKs, Aurora kinases, or VEGFR/PDGFR. Its core structure is the pharmacophore of the clinical candidate ZK 304709 [1], providing a validated entry point for medicinal chemistry. Researchers can synthesize focused libraries around this core to optimize potency and selectivity for a specific kinase of interest.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 Da and a rigid, heteroaromatic core, this compound is an excellent fragment for FBDD campaigns [1]. Its nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with target proteins. The cyclopropyl and methyl groups provide vectors for further chemical elaboration to grow the fragment into a potent lead molecule.

DPP-4 Inhibitor Medicinal Chemistry

Based on strong class-level SAR, this specific substitution pattern is a proven path to developing selective DPP-4 inhibitors [1]. Procurement of this compound allows for the direct initiation of a medicinal chemistry program aimed at generating new chemical entities for the treatment of type 2 diabetes and related metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.